molecular formula C11H18O B14282265 Undec-4-YN-2-one CAS No. 135645-94-2

Undec-4-YN-2-one

Cat. No.: B14282265
CAS No.: 135645-94-2
M. Wt: 166.26 g/mol
InChI Key: HZNOQGVTNPYCED-UHFFFAOYSA-N
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Description

Undec-4-YN-2-one is an organic compound that belongs to the class of enynones, which are characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) conjugated with a carbonyl group (ketone)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undec-4-YN-2-one typically involves the formation of the conjugated enynone system through the construction of the carbon-carbon triple bond and the carbon-carbon double bond. One common method is the cross-coupling reaction of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually carried out under mild conditions using palladium or copper catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Undec-4-YN-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Propargylic alcohols and alkenes.

    Substitution: Various substituted enynones and alcohols.

Scientific Research Applications

Undec-4-YN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Undec-4-YN-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The alkyne and alkene moieties also contribute to its reactivity by undergoing cycloaddition and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undec-4-YN-2-one is unique due to its conjugated enynone system, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

CAS No.

135645-94-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-4-yn-2-one

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-7,10H2,1-2H3

InChI Key

HZNOQGVTNPYCED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(=O)C

Origin of Product

United States

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